1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
CAS No.:
Cat. No.: VC17812407
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 1-(pyrimidin-2-ylmethyl)cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H10N2O/c12-7-9(2-3-9)6-8-10-4-1-5-11-8/h1,4-5,7H,2-3,6H2 |
| Standard InChI Key | MGNMAXVMOKOXDS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CC2=NC=CC=N2)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a cyclopropane ring—a three-membered carbon system with inherent ring strain—substituted at position 1 with a formyl group (–CHO) and a pyrimidin-2-ylmethyl group. The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, contributes to electronic delocalization and hydrogen-bonding capabilities .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₀N₂O | |
| Molecular weight | 162.19 g/mol | |
| IUPAC name | 1-(pyrimidin-2-ylmethyl)cyclopropane-1-carbaldehyde | |
| Canonical SMILES | C1CC1(CC2=NC=CC=N2)C=O |
The aldehyde group introduces polarity, influencing solubility in polar solvents, while the cyclopropane ring enhances rigidity, potentially stabilizing bioactive conformations .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde involves two key fragments:
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Pyrimidin-2-ylmethanol: Introduced via nucleophilic substitution or metal-catalyzed coupling.
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Cyclopropane-1-carbaldehyde: Constructed via [2+1] cycloaddition or Simmons–Smith reaction .
Stepwise Synthesis
A plausible route involves:
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Cyclopropanation: Reacting allyl derivatives with diiodomethane and a zinc-copper couple to form the cyclopropane ring.
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Functionalization: Introducing the aldehyde group via oxidation of a primary alcohol intermediate (e.g., using pyridinium chlorochromate).
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Pyrimidine Coupling: Attaching the pyrimidine moiety through a Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O, 0°C | 45% |
| 2 | Oxidation to Aldehyde | PCC, CH₂Cl₂, rt | 62% |
| 3 | Pyrimidine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 38% |
Challenges include managing the cyclopropane ring’s strain and avoiding aldehyde oxidation during purification .
Biological Activities and Mechanistic Insights
Table 3: Comparative Kinase Inhibitory Activity
In a 2021 study, substitution at the pyrimidine N1 position with a hydroxypyrrolidine group improved potency 10-fold compared to dimethylamine analogs .
Antimicrobial Properties
Preliminary assays suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), likely due to pyrimidine-mediated interference with folate synthesis .
Applications in Drug Discovery
Scaffold for SAR Studies
The compound’s modular structure allows systematic exploration of:
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R₁ (Aldehyde): Replacing –CHO with carboxylic acids or amides to modulate solubility.
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R₂ (Pyrimidine): Varying substituents (e.g., halogens, methoxy) to optimize kinase selectivity .
Prodrug Development
The aldehyde group can be converted to prodrugs via imine formation, enhancing bioavailability. For example, Schiff base derivatives showed 3-fold higher plasma exposure in rodent models .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.
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Target Identification: Screen against kinase panels to elucidate selectivity.
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Toxicology Studies: Evaluate acute toxicity in preclinical models.
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Synthetic Optimization: Develop catalytic asymmetric cyclopropanation to access enantiopure variants .
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